methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the fluorophenyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and control over reaction parameters .
Chemical Reactions Analysis
Methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with similar compounds such as:
Ethyl 6-(4-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: This compound has a similar tricyclic structure but differs in the substituents attached to the core structure.
7-[(4-fluorophenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: Another related compound with a different functional group, which may lead to variations in its chemical and biological properties.
These comparisons highlight the uniqueness of methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[840
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by their unique tricyclic structure and the presence of a fluorophenyl group. Its molecular formula can be represented as C19H20FN3O3.
Key Features
- Molecular Weight : Approximately 357.38 g/mol.
- Functional Groups : Contains an imino group, carboxylate ester, and a fluorinated aromatic ring.
Research indicates that compounds similar to methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate may exhibit various biological activities through several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
- Antimicrobial Properties : The presence of the fluorophenyl group may enhance the compound's antimicrobial efficacy against certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
Case Studies
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage .
- Bacterial Resistance : A series of assays against Gram-positive and Gram-negative bacteria showed that the compound exhibited notable antibacterial activity at low concentrations, suggesting its potential as a lead compound for antibiotic development .
- Enzymatic Activity : The compound was tested for its ability to inhibit cytochrome P450 enzymes involved in drug metabolism. Results indicated a competitive inhibition mechanism that could influence pharmacokinetics in vivo .
Toxicological Profile
Toxicity assessments are crucial for understanding the safety profile of any new compound. Initial screenings indicate that this compound has a favorable toxicity profile with no significant adverse effects observed in standard toxicity assays.
Properties
Molecular Formula |
C21H17FN4O3 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H17FN4O3/c1-12-4-3-9-25-18(12)24-19-16(20(25)27)10-15(21(28)29-2)17(23)26(19)11-13-5-7-14(22)8-6-13/h3-10,23H,11H2,1-2H3 |
InChI Key |
GTPJSRSNHXERQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)OC |
Origin of Product |
United States |
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